![molecular formula C15H12FN3O4 B2961601 N1-(4-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide CAS No. 941984-19-6](/img/structure/B2961601.png)
N1-(4-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide
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Overview
Description
“N1-(4-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide” is a chemical compound with the linear formula C15H14FN3O3 . It has a molecular weight of 303.296 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “N1-(4-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide” is represented by the linear formula C15H14FN3O3 . The compound has a molecular weight of 303.296 .Scientific Research Applications
Biomolecule Immobilization
N1-(4-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide: can be utilized in the immobilization of biomolecules onto polymer surfaces. This process is crucial for biochemical assays and chemical syntheses, where a stable attachment of biomolecules like antibodies, enzymes, and DNA aptamers to solid supports is required .
Bioconjugation
The compound’s reactive groups make it suitable for bioconjugation, a technique used to cross-link, immobilize, modify, and label biomolecules for various applications. This includes the development of diagnostic tools and targeted drug delivery systems .
Surface Engineering
In materials chemistry, surface engineering is vital for creating functional materials with specific propertiesN1-(4-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide can be employed to modify the surface properties of materials to enhance their interaction with biological systems .
Rapid Diagnostics
The compound’s ability to react with various functional groups makes it a candidate for developing rapid diagnostic assays. It can be used to attach biomarkers to diagnostic strips or chips, which are essential for quick and accurate disease detection .
Antiviral Research
Derivatives of N1-(4-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide have shown potential in antiviral research. They can be designed to inhibit viral replication by targeting specific proteins or genetic material within the virus .
Anti-inflammatory and Anticancer Studies
The structural features of N1-(4-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide may lend itself to anti-inflammatory and anticancer activity. Research in this area could lead to the development of new therapeutic agents for treating various inflammatory conditions and cancers .
Chemical Synthesis
This compound can serve as a building block in chemical synthesis, particularly in the formation of complex molecules. Its reactive sites allow for multiple types of chemical reactions, making it a versatile reagent in organic synthesis .
Pharmaceutical Development
Finally, the compound’s unique structure could be exploited in the development of new pharmaceuticals. Its ability to bind with high affinity to multiple receptors could be beneficial in creating drugs with targeted action for various diseases .
Safety and Hazards
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O4/c16-11-7-5-10(6-8-11)9-17-14(20)15(21)18-12-3-1-2-4-13(12)19(22)23/h1-8H,9H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVKISRMAQRWFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide |
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